N-methyl-4-chlorophthalimide

Vue d'ensemble

Description

“N-methyl-4-chlorophthalimide” is a chemical compound that has been used in the synthesis of novel poly(amine-imide)s . It is used in research and development and is not intended for medicinal, household, or other uses .

Synthesis Analysis

“N-methyl-4-chlorophthalimide” has been used in the synthesis of bis(amine anhydride) monomers. The process involves a palladium-catalyzed amination reaction of “N-methyl-4-chlorophthalimide” with different arylamines. This is followed by alkaline hydrolysis of the intermediate bis(amine-imide)s and subsequent dehydration of the resulting tetraacids .Molecular Structure Analysis

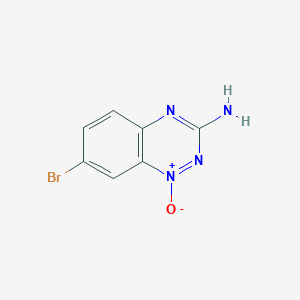

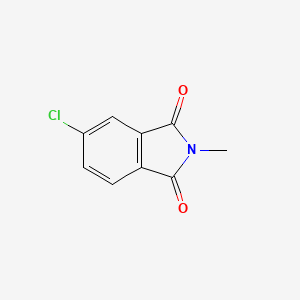

“N-methyl-4-chlorophthalimide” has a molecular formula of C9H6ClNO2. It contains a total of 20 bonds, including 14 non-H bonds, 8 multiple bonds, 2 double bonds, and 6 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 imide .Chemical Reactions Analysis

In the synthesis of bis(amine anhydride) monomers, “N-methyl-4-chlorophthalimide” undergoes a palladium-catalyzed amination reaction with different arylamines. This is followed by alkaline hydrolysis of the intermediate bis(amine-imide)s and subsequent dehydration of the resulting tetraacids .Applications De Recherche Scientifique

Polyimide Synthesis

N-Methyl-4-chlorophthalimide has been used in the synthesis of novel soluble polyimides. These polyimides, created with a spirobisindane-linked dianhydride unit, exhibit excellent solubility in polar solvents and high thermal stability, making them suitable for a range of industrial applications. The introduction of spirobisindane groups into the polyimide backbone significantly influences their physical properties, including UV transparency and mechanical strength (Zhang, Chen, & Zhang, 2007).

Derivatization Reagents in Chromatography

N-Methyl-4-chlorophthalimide is highlighted as a key component in the development of UV-sensitive reagents for derivatization in high-performance liquid chromatography (HPLC). Its reactivity with various compounds makes it suitable for fast pre-column derivatization, particularly for free acids (Lindner & Santi, 1979).

Fluorescent Monomer Synthesis

In the field of biochemistry, N-methyl-4-chlorophthalimide derivatives have been used to create fluorescent monomers for the specific uptake of clinically relevant molecules. For instance, 4-Methylamino-N-allylnaphthalimide, a derivative, has been synthesized for the imprinting and uptake of creatinine, an important marker for kidney function. This showcases its potential in clinical applications and molecular recognition technologies (Syu, Hsu, & Lin, 2010).

Development of Electroluminescent Materials

The use of N-methyl-4-chlorophthalimide derivatives has been explored in the fabrication of organic light-emitting diodes (OLEDs). These materials demonstrate promising electroluminescent properties, such as fluorescence emissions in the blue region, making them potential candidates for use in OLED displays and lighting technologies (Triboni et al., 2015).

Photophysical Studies

Studies on the photophysical properties of N-methyl-4-chlorophthalimide derivatives, like 4-phenoxy-N-methyl-1,8-naphthalimide, have provided insights into the influence of solvent environments on their fluorescence properties. This research is crucial for understanding and optimizing the use of these compounds in photonic and optoelectronic applications (Magalhães et al., 2006).

Catalysis in Organic Synthesis

N-methyl-4-chlorophthalimide has been employed as a Lewis acidic activator and oxidant in the enantioselective synthesis of organic compounds. Its use in the iodolactonization of acids demonstrates its potential as a catalyst in organic chemistry, contributing to the synthesis of complex molecules with high enantioselectivity (Nakatsuji, Sawamura, Sakakura, & Ishihara, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

5-chloro-2-methylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFSQEWFDPNDPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289042 | |

| Record name | N-methyl-4-chlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-chlorophthalimide | |

CAS RN |

63197-17-1 | |

| Record name | NSC58662 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methyl-4-chlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chloro-6-fluorophenyl)methyl]prop-2-en-1-amine](/img/structure/B3055061.png)